molecular formula C20H22N4O2 B3462912 3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B3462912
M. Wt: 350.4 g/mol
InChI Key: NSJGAMJROSRJSY-UHFFFAOYSA-N
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Description

3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a synthetic compound featuring a piperazine core substituted with a 3-nitrophenylmethyl group at the 4-position and linked via a methylene bridge to the 3-position of an indole scaffold.

Properties

IUPAC Name

3-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-24(26)18-5-3-4-16(12-18)14-22-8-10-23(11-9-22)15-17-13-21-20-7-2-1-6-19(17)20/h1-7,12-13,21H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGAMJROSRJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Substituent Effects on Piperazine: Fluorophenyl vs. Nitrophenyl

Compound 3b (3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole)

  • Structure : 2-Fluorophenyl substituent on piperazine.
  • Synthesis : Yield 58%, mp 164.6°C; IR and NMR data confirm structure .
  • Comparison : The fluorine substituent (electron-withdrawing but weaker than nitro) may reduce piperazine basicity compared to the 3-nitrophenyl group. This could influence receptor affinity, as electron-deficient aromatic systems enhance interactions with cationic binding pockets in receptors like D4 or 5-HT2A.

Compound 3c (3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole)

  • Structure : 4-Fluorophenyl substituent (para position).
  • Synthesis : Yield 63%, mp 166.8°C; spectral data align with literature .
  • Comparison : Para-substitution may alter steric and electronic effects compared to meta-nitro substitution. Fluorine’s smaller size vs. nitro could reduce steric hindrance but also diminish electronic modulation.

Piperazine Substituent: Phenyl vs. Pyrimidinyl

3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole (CAS 4281-72-5)

  • Structure : Unsubstituted phenyl on piperazine.
  • Properties : Molecular weight 291.4 g/mol, XLogP3 = 3.4, hydrogen bond acceptors = 2 .

3-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole (ChEMBL1784)

  • Structure : Pyrimidin-2-yl substituent on piperazine.
  • Properties : Molecular weight 293.37 g/mol, hydrogen bond acceptors = 4 .
  • Comparison : The pyrimidine ring introduces additional hydrogen bond acceptors, which may enhance selectivity for receptors with complementary polar residues (e.g., GLP1R or 5-HT2A). This contrasts with the nitro group’s purely electronic effects.

Linker Modifications: Methylene vs. Propyl

3-(3-{4-[(4-Fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole (ChemDiv 0517-0073)

  • Structure : Propyl linker between piperazine and indole.
  • Properties : Bulkier diphenylmethyl substituent and longer chain .
  • However, the bulky substituent may reduce diffusion efficiency compared to the target compound’s compact structure.

Pharmacological Profiles: Dopamine D4 Receptor Selectivity

L-750,667 (Azaindole Derivative)

  • Structure : Azaindole core with piperazine substituent.
  • Pharmacology : High D4 affinity (Ki = 0.51 nM), >2000-fold selectivity over D2/D3 receptors. Functional antagonism (EC50 = 80 nM in cAMP assays) .
  • Comparison : While structurally distinct (azaindole vs. indole), the piperazine moiety and substituent positioning highlight the importance of aromatic interactions in D4 selectivity. The nitro group in the target compound may mimic azaindole’s electronic effects.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro substituents enhance receptor binding via electronic effects, as seen in L-750,667’s high D4 affinity .
  • Substituent Position : Meta-substitution (nitro) may optimize steric and electronic interactions compared to para-fluorophenyl (3c) .
  • Linker Length : Methylene linkers (target compound) favor rigidity and precise binding, while propyl chains (ChemDiv 0517-0073) may improve flexibility at the cost of selectivity .

Biological Activity

3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C22H24N4O2\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human glioblastoma U251 and melanoma WM793 cells, demonstrating significant growth inhibition. The presence of the nitrophenyl group is believed to enhance its activity due to increased electron affinity and potential interactions with cellular targets .

Antiviral Activity

Research indicates that similar piperazine derivatives exhibit antiviral properties, particularly against HIV-1 and other viruses. The structural framework of this compound may contribute to its effectiveness in inhibiting viral replication by interfering with viral protein synthesis .

Antimicrobial Activity

The compound has also been tested for antibacterial and antifungal activities. Studies have shown that derivatives with piperazine moieties possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : By interacting with DNA topoisomerases, the compound may disrupt DNA replication in cancer cells.
  • Modulation of Signaling Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study reported that the compound exhibited an IC50 value less than 30 µM against several cancer cell lines, indicating strong cytotoxicity compared to standard treatments like doxorubicin .
  • Antiviral Efficacy : In vitro studies demonstrated that similar piperazine derivatives could inhibit the replication of HIV-1 with moderate efficacy, suggesting that structural modifications can enhance antiviral activity .

Data Table

Activity TypeTarget Cells/PathogenIC50/EffectivenessReference
AnticancerU251 (glioblastoma)< 30 µM
AntiviralHIV-1Moderate
AntimicrobialVarious bacteria/fungiBroad-spectrum activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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